molecular formula C19H14N2O5S B2597848 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 895438-64-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2597848
CAS No.: 895438-64-9
M. Wt: 382.39
InChI Key: NKOKECGAWMALBO-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a benzo[d]thiazole moiety with a chromene carboxamide group, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with chromene carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the chromene or benzo[d]thiazole rings .

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to anti-inflammatory and antimicrobial effects by disrupting key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined benzo[d]thiazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-24-14-7-11-17(9-15(14)25-2)27-19(20-11)21-18(23)16-8-12(22)10-5-3-4-6-13(10)26-16/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOKECGAWMALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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